molecular formula KMgO4P B082353 Magnesium potassium orthophosphate CAS No. 13718-30-4

Magnesium potassium orthophosphate

Cat. No.: B082353
CAS No.: 13718-30-4
M. Wt: 158.38 g/mol
InChI Key: YQRTZUSEPDULET-UHFFFAOYSA-K
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Description

Magnesium potassium orthophosphate, with the chemical formula KMgPO₄·6H₂O (this compound hexahydrate), is a hydrated phosphate compound containing both magnesium and potassium ions. It is structurally characterized by a crystalline orthophosphate framework, where PO₄³⁻ tetrahedra coordinate with Mg²⁺ and K⁺ ions . This compound is notable for its thermodynamic stability under specific pH and ionic conditions, particularly in alkaline environments .

Properties

CAS No.

13718-30-4

Molecular Formula

KMgO4P

Molecular Weight

158.38 g/mol

IUPAC Name

magnesium;potassium;phosphate

InChI

InChI=1S/K.Mg.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3

InChI Key

YQRTZUSEPDULET-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Mg+2].[K+]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Mg+2].[K+]

Other CAS No.

13718-30-4

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fertilizer Production

Magnesium potassium orthophosphate is primarily utilized in the formulation of fertilizers due to its essential nutrient content. It provides magnesium, potassium, and phosphorus—three critical macronutrients for plant growth. The compound can be granulated with other nutrients to create slow-release fertilizers that minimize the risk of nutrient leaching and burning of plants.

  • Controlled Nutrient Release : The intimate mixture of magnesium potassium phosphate with magnesium ammonium phosphate has been shown to provide a balanced nutrient supply over extended periods. This slow solubility ensures that plants receive nutrients without experiencing plasmolysis, which can occur with conventional fertilizers .

Case Study: Fertilizer Efficacy

A study demonstrated the effectiveness of this compound in supporting crop yield. In trials with perennial ryegrass, treatments using this compound resulted in cumulative yields significantly higher than those without potassium supplementation. For instance, cumulative yields for treatments using this compound were recorded at 134% compared to control treatments lacking potassium .

Treatment TypeCumulative Yield (%)
Control (no K2O)100
This compound134
Triple Superphosphate + K2O132.5

Biomedical Applications

Bone Cement

This compound is also being explored as a bioactive bone cement material, which is advantageous for bone regeneration. Its properties allow for the controlled release of magnesium ions that promote osteoblast activity and enhance bone healing.

  • Elution Properties : Research indicates that magnesium phosphate cements can elute magnesium ions effectively over time, supporting bone remodeling processes. A study showed significant increases in magnesium ion release at various time points, highlighting its potential for improving bone regeneration outcomes .

Case Study: Bone Healing

In a study involving injectable bone cement based on magnesium potassium phosphate, the material exhibited favorable properties for use as a bioactive substitute. The results indicated no cytotoxic effects on osteoblasts while maintaining structural integrity over time .

Time Point (Weeks)Magnesium Ion Release (nm/20 ml)
228,688
46,056
17240,036

Construction Applications

Infrastructure Rehabilitation

This compound is recognized for its potential in infrastructure rehabilitation as a high-performance repair material. Its rapid setting properties make it suitable for use in various construction applications.

  • Solidification of Waste Materials : The compound has been applied in solidifying waste materials, providing an environmentally friendly solution for waste management while enhancing the mechanical properties of concrete mixtures .

Case Study: Repair Material Performance

Research has shown that magnesium phosphate cements outperform traditional materials in terms of setting time and strength development. For example, studies have documented the use of this compound in repairing concrete structures, demonstrating improved durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Orthophosphate (Mg₃(PO₄)₂)

  • Chemical Composition : Mg₃(PO₄)₂ lacks potassium and typically forms anhydrous or hydrated phases (e.g., Mg₃(PO₄)₂·8H₂O).
  • Solubility : More soluble in acidic conditions compared to KMgPO₄·6H₂O, making it less stable in alkaline environments .
  • Applications : Primarily used in biomedical coatings due to its biocompatibility, but less effective in nutrient recovery due to the absence of potassium .

Calcium Orthophosphates (e.g., Hydroxyapatite, Ca₁₀(PO₄)₆(OH)₂)

  • Chemical Composition : Calcium-dominated phosphates with varying Ca/P ratios. Hydroxyapatite (Ca/P = 1.67) is a key biomaterial for bone regeneration .
  • Solubility : Extremely low solubility in water, limiting agricultural utility but ideal for long-term biomedical implants .
  • Key Difference: Magnesium potassium orthophosphate’s dual cation (Mg²⁺ and K⁺) enhances ionic versatility, whereas calcium phosphates are monocationic .

Monopotassium Phosphate (KH₂PO₄)

  • Chemical Composition : A simple phosphate salt with only K⁺ and H₂PO₄⁻ ions, lacking magnesium .
  • Solubility : Highly water-soluble, making it a preferred fertilizer in neutral to acidic soils. However, it lacks the slow-release properties of KMgPO₄·6H₂O .
  • Environmental Impact : Overuse can lead to soil acidification, unlike this compound, which buffers pH in calcareous soils .

Data Tables

Table 1: Key Properties of this compound and Comparable Compounds

Compound Formula Solubility (g/100 mL, 25°C) pH Stability Primary Applications
This compound KMgPO₄·6H₂O 0.12 (pH 9) 7–10 Nutrient recovery, fertilizers
Magnesium Orthophosphate Mg₃(PO₄)₂·8H₂O 0.25 (pH 5) 4–7 Biomedical coatings
Hydroxyapatite Ca₁₀(PO₄)₆(OH)₂ 0.003 (pH 7) 5–9 Bone grafts, dental implants
Monopotassium Phosphate KH₂PO₄ 22.6 (pH 5) 4–7 Fertilizers, buffering agents

Table 2: Research Findings on Nutrient Recovery Efficiency

Compound P Recovery Efficiency (%) K Recovery Efficiency (%) Study Conditions Source
KMgPO₄·6H₂O 85–90 70–75 Synthetic urine, pH 9 Xu et al., 2015
Struvite (MgNH₄PO₄·6H₂O) 95–98 N/A Wastewater, pH 8.5 Luff & Reed, 1980
Hydroxyapatite <5 N/A Soil amendment, pH 7 Dorozhkin, 2016

Critical Analysis of Divergences in Literature

  • Solubility vs. Stability : While KMgPO₄·6H₂O exhibits low solubility in alkaline conditions, some studies suggest its dissolution increases marginally in organic-rich environments (e.g., agricultural soils), enhancing nutrient bioavailability . This contrasts with calcium phosphates, which remain inert in similar conditions .
  • Synthesis Methods : KMgPO₄·6H₂O forms spontaneously in ash residues during biomass combustion , whereas magnesium orthophosphate requires controlled precipitation (e.g., from MgCl₂ and Na₃PO₄ solutions) .

Preparation Methods

Acidic Phosphate Solution Reactivation

A widely cited method involves reacting phosphoric acid (H₃PO₄), potassium chloride (KCl), and magnesium oxide (MgO) in aqueous media. The process begins by dissolving 20–167 g of P₂O₅ equivalents (from H₃PO₄) in water, followed by sequential additions of KCl and MgO.

Critical Parameters :

  • Potassium Chloride Concentration : Initial KCl addition is limited to 1:1 K₂O:P₂O₅ molar ratio to avoid premature precipitation. A subsequent KCl boost raises concentrations to near saturation (150–225 g/L), favoring MgKPO₄ formation over competing phases like tribasic magnesium phosphate.

  • pH Control : Gradual MgO addition maintains pH between 6.5–8.5. Localized pH spikes above 9.0 are avoided to prevent unwanted byproducts.

  • Temperature : Reactions proceed at 20–35°C to stabilize the hexahydrate form (MgKPO₄·6H₂O), which is separated via vacuum filtration and dried at moderate temperatures.

Reaction Mechanism :

H₃PO₄ + MgO + KCl → MgKPO₄\cdotp6H₂O + HCl (g)\text{H₃PO₄ + MgO + KCl → MgKPO₄·6H₂O + HCl (g)}

The escape of HCl gas drives the reaction forward, while agitation ensures homogeneous mixing.

Alkaline Co-Precipitation

An alternative approach utilizes magnesium chloride (MgCl₂), potassium hydroxide (KOH), and monopotassium phosphate (KH₂PO₄) under alkaline conditions. For example, a solution containing 20 mmol/L Mg²⁺ and 20 mmol/L H₂PO₄⁻ is adjusted to pH 9.0 with KOH, followed by 10-minute agitation at 40°C. This method achieves 98% purity with minimal residual chloride.

Optimization Insights :

  • Mg:P Ratio : A 0.6:1.0 Mg:P molar ratio maximizes yield while avoiding Mg(OH)₂ precipitation.

  • Ion Source Flexibility : MgSO₄ and K₂SO₄ can substitute MgCl₂ and KCl, respectively, without compromising product quality.

Solid-State Synthesis

High-Temperature Reaction with Rock Phosphate

A patent describes the reaction of rock phosphate (Ca₅(PO₄)₃F) with anhydrous MgCl₂ and KCl at 300–600°C. The process involves:

  • Dehydration of MgCl₂·6H₂O to MgCl₂ at 200°C.

  • Mixing with rock phosphate and KCl in a 1:3.5 molar ratio.

  • Heating to 500°C to form anhydrous MgKPO₄ via calcium substitution:

Ca₅(PO₄)₃F + 3 MgCl₂ + 2 KCl → 3 MgKPO₄ + 5 CaCl₂ + HF\text{Ca₅(PO₄)₃F + 3 MgCl₂ + 2 KCl → 3 MgKPO₄ + 5 CaCl₂ + HF}

Advantages :

  • Utilizes low-cost rock phosphate.

  • Produces anhydrous MgKPO₄ directly, avoiding energy-intensive dehydration steps.

Challenges :

  • Requires strict control of HF emissions.

  • Residual CaCl₂ must be removed via water washing.

Dehydration of Struvite-K Precursors

Struvite-K (MgKPO₄·6H₂O) serves as a precursor for anhydrous MgKPO₄. Heating struvite-K to 350°C induces a single-step dehydration to δ-MgKPO₄, which transitions to γ-MgKPO₄ (Pnma) at 700°C. Cooling reforms β-MgKPO₄ (Pna2₁) and α-MgKPO₄ (P2₁/c), demonstrating reversible polymorphism.

Synthesis of Struvite-K :

KH₂PO₄ + MgCl₂ + 2 KOH → MgKPO₄\cdotp6H₂O + 2 KCl + H₂O\text{KH₂PO₄ + MgCl₂ + 2 KOH → MgKPO₄·6H₂O + 2 KCl + H₂O}

  • Conditions : 40°C, pH 9.0, 10-minute reaction.

  • Purity : >99% by XRD, with negligible chloride contamination.

Comparative Analysis of Methods

Method Reactants Temperature pH Product Yield Purity
Aqueous PrecipitationH₃PO₄, KCl, MgO20–35°C6.5–8.5MgKPO₄·6H₂O85–90%95%
Alkaline Co-PrecipMgCl₂, KH₂PO₄, KOH40°C9.0MgKPO₄·6H₂O92%98%
Solid-StateRock phosphate, MgCl₂, KCl300–600°CN/AAnhydrous MgKPO₄78%90%
DehydrationStruvite-K (MgKPO₄·6H₂O)350–700°CN/Aα/β/γ-MgKPO₄100%*99%

*Yield based on precursor conversion.

Structural and Thermal Characterization

Polymorphism in Anhydrous MgKPO₄

Heating struvite-K produces three anhydrous polymorphs:

  • α-MgKPO₄ : Monoclinic (P2₁/c), stable below 300°C.

  • β-MgKPO₄ : Orthorhombic (Pna2₁), forms at 350–600°C.

  • γ-MgKPO₄ : Orthorhombic (Pnma), stable above 700°C.

Phase Transitions :

Struvite-K → δ-MgKPO₄ (300°C) → γ-MgKPO₄ (700°C) ⇄ β-MgKPO₄ ⇄ α-MgKPO₄ (cooling)\text{Struvite-K → δ-MgKPO₄ (300°C) → γ-MgKPO₄ (700°C) ⇄ β-MgKPO₄ ⇄ α-MgKPO₄ (cooling)}

Thermal Stability

  • Struvite-K : Decomposes at 110°C (loss of 4 H₂O) and 350°C (complete dehydration).

  • Anhydrous Phases : No decomposition below 1000°C, making them suitable for high-temperature applications.

Industrial and Environmental Applications

  • Fertilizers : MgKPO₄·6H₂O’s slow-release properties enhance soil Mg²⁺ and K⁺ availability.

  • Nuclear Waste Management : Anhydrous MgKPO₄ immobilizes radionuclides due to its thermal stability.

  • Construction Materials : γ-MgKPO₄’s fire resistance aids in flame-retardant coatings .

Q & A

Basic Research Questions

Q. How can magnesium potassium orthophosphate be synthesized in a laboratory setting?

  • Methodological Answer : this compound can be synthesized by neutralizing phosphoric acid (H₃PO₄) with magnesium hydroxide (Mg(OH)₂) and potassium carbonate (K₂CO₃) in stoichiometric ratios. For example:

  • Mg(OH)₂ reacts with H₃PO₄ to form MgHPO₄ or Mg₃(PO₄)₂, depending on reaction conditions (e.g., pH and molar ratios) .
  • Potassium carbonate is then added to the intermediate phosphate solution to precipitate this compound. Precise pH control (6.0–6.5) and temperature (25–40°C) are critical to avoid byproducts like Mg₃(PO₄)₂ or K₃PO₄ .

Q. What experimental approaches are used to determine the empirical formula of this compound?

  • Methodological Answer : Gravimetric analysis combined with elemental quantification (e.g., ICP-OES for Mg/K/P ratios) is standard. For example:

  • React magnesium and potassium precursors with phosphate under controlled conditions.
  • Isolate the product, measure mass ratios, and calculate stoichiometry using combustion analysis or X-ray fluorescence (XRF) .
  • Cross-validate with X-ray diffraction (XRD) to confirm crystal structure .

Q. How can researchers prepare this compound-containing buffer solutions for biological assays?

  • Methodological Answer : Use protocols for phosphate buffer systems, adjusting ionic strength and pH. For instance:

  • Dissolve 0.7 g KH₂PO₄, 0.7 g K₂HPO₄, and 0.7 g MgSO₄·7H₂O in distilled water.
  • Adjust pH to 6.0–6.5 using NaOH/HCl, and filter-sterilize for microbial or enzymatic studies .

Advanced Research Questions

Q. What advanced techniques are employed to assess the purity and crystallinity of this compound?

  • Methodological Answer :

  • Ion Chromatography : Quantify orthophosphate (PO₄³⁻) using a Dionex ICS 2000 system with a KOH eluent and conductivity detection .
  • Thermogravimetric Analysis (TGA) : Determine hydrate content (e.g., hexahydrate vs. anhydrous forms) by measuring mass loss at elevated temperatures .
  • Powder XRD : Compare diffraction patterns with reference data (e.g., JCPDS) to identify crystalline phases and impurities .

Q. How do thermodynamic properties (e.g., solubility, enthalpy) of this compound vary under different experimental conditions?

  • Methodological Answer :

  • Solubility Studies : Measure solubility in aqueous solutions at varying temperatures (5–50°C) and pH (4–9) using saturation shake-flask methods. Note that solubility decreases sharply above pH 7 due to Mg³⁺ precipitation .
  • Calorimetry : Determine standard enthalpy (ΔH°) and entropy (ΔS°) via differential scanning calorimetry (DSC) or solution calorimetry. For example, Luff and Reed (1980) reported ΔH° values for this compound hexahydrate .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Control Variables : Standardize experimental conditions (temperature, ionic strength, pH) to minimize discrepancies. For instance, solubility in deionized water at 25°C may differ from buffered solutions .
  • Reproducibility Checks : Replicate studies using identical reagents (e.g., analytical-grade KH₂PO₄ and MgSO₄) and validate via peer-reviewed protocols .

Q. What role does this compound play in environmental nutrient cycling, and how is it quantified in water systems?

  • Methodological Answer :

  • Environmental Sampling : Collect water samples (e.g., groundwater, surface water) and filter to remove particulates. Preserve with H₂SO₄ to stabilize orthophosphate .
  • Analytical Quantification : Use spectrophotometric molybdenum-blue assays or ion chromatography (detection limit: 0.01 mg/L PO₄³⁻) to measure dissolved orthophosphate levels .

Q. How does this compound interact with biological systems in vitro?

  • Methodological Answer :

  • Cell Culture Studies : Prepare isotonic solutions (e.g., PBS with 1–5 mM Mg/K phosphate) to assess cytotoxicity or nutrient uptake in cell lines .
  • Microbial Assays : Test phosphate utilization by bacteria (e.g., Pseudomonas) in minimal media supplemented with this compound as the sole phosphorus source .

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